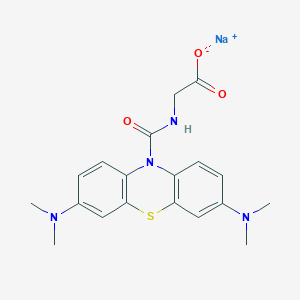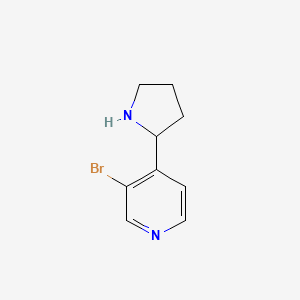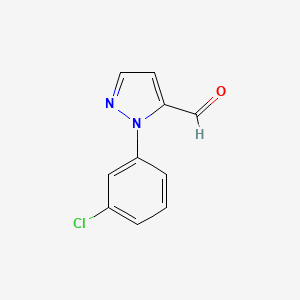
Sodium 2-(3,7-bis(dimethylamino)-10H-phenothiazine-10-carboxamido)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves treating phenothiazine with diiodine, followed by treating the reaction medium directly obtained from the first step with dimethylamine .Molecular Structure Analysis
While specific molecular structure analysis of Sodium 2-(3,7-bis(dimethylamino)-10H-phenothiazine-10-carboxamido)acetate is not available, related compounds such as phenoxazines have been studied extensively. They have numerous applications in material science, organic light-emitting diodes, photoredox catalyst, dye-sensitized solar cells, and chemotherapy .Aplicaciones Científicas De Investigación
Determination of Hydrogen Peroxide
DA-67 is used as a water-soluble coloring reagent to determine hydrogen peroxide in the presence of peroxidase (POD) with high sensitivity . This application is important for the determination of food quality, environmental substances, and microanalysis .
Biological Component Analysis
DA-67 is commonly used in the analysis of biological component samples . It exhibits high sensitivity to hydrogen peroxide when used in combination with peroxidase, making it a valuable tool in biological research .
Metabolic Intermediate Analysis
DA-67 is an intermediate metabolite in the constant component analysis and detection of organisms . This makes it useful in studies related to metabolism and biochemistry.
Food Quality Assessment
The sensitivity of DA-67 to hydrogen peroxide makes it a useful tool in determining food quality . Hydrogen peroxide is an important metabolic intermediate in this context .
Environmental Substance Detection
DA-67’s sensitivity to hydrogen peroxide also makes it useful in detecting environmental substances . This can be particularly important in monitoring and assessing environmental health and safety.
Microanalysis
DA-67 is used in microanalysis due to its high sensitivity to hydrogen peroxide . This makes it a valuable tool in various fields of research, including chemistry, biology, and environmental science.
Propiedades
IUPAC Name |
sodium;2-[[3,7-bis(dimethylamino)phenothiazine-10-carbonyl]amino]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S.Na/c1-21(2)12-5-7-14-16(9-12)27-17-10-13(22(3)4)6-8-15(17)23(14)19(26)20-11-18(24)25;/h5-10H,11H2,1-4H3,(H,20,26)(H,24,25);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLYDTVACYGEPD-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)N(C3=C(S2)C=C(C=C3)N(C)C)C(=O)NCC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N4NaO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-(3,7-bis(dimethylamino)-10H-phenothiazine-10-carboxamido)acetate | |
Q & A
Q1: What is the principle behind using Gallium-67 for imaging in lymphoma?
A1: Gallium-67 citrate is a radiopharmaceutical that exhibits an affinity for areas of inflammation and rapidly dividing cells, such as those found in lymphoma. After intravenous injection, it binds to transferrin in the blood and accumulates in tumor cells. The emitted gamma rays are then detected by a scanner, creating images that highlight areas of lymphoma involvement.
Q2: Can Gallium-67 scintigraphy be used to monitor treatment response in lymphoma patients with bone involvement?
A: Yes, research suggests that Gallium-67 scintigraphy can effectively monitor the response to treatment in lymphoma patients with bone involvement []. The study observed a 91% accuracy rate in predicting treatment response based on changes in Gallium-67 uptake []. Lesions that did not respond to therapy continued to show abnormal Gallium-67 uptake, while those in remission showed decreased or absent uptake.
Q3: Are there any limitations to using Gallium-67 scintigraphy?
A: While Gallium-67 scintigraphy is a valuable tool, it has limitations. It might not be as sensitive as Tc-99m-MDP in detecting all bone lesions, particularly those with less active cellular proliferation or inflammation []. Furthermore, Gallium-67 can accumulate in non-cancerous areas of inflammation, potentially leading to false-positive results. Therefore, interpreting Gallium-67 scans requires careful consideration of the clinical context and other diagnostic findings.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(1,3-Dioxolan-2-YL)pyridin-2-YL]ethanone](/img/structure/B568020.png)
![3-Methylimidazo[1,2-A]pyridine-7-carboxylic acid](/img/structure/B568021.png)
![1h-Pyrrolo[2,3-c]pyridin-7-amine,4-(trifluoromethyl)-](/img/structure/B568023.png)
![methyl 3-[3-[(2R)-1-acetylpyrrolidin-2-yl]-1,2-oxazol-5-yl]-2-aminopropanoate](/img/structure/B568025.png)


![Tert-butyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B568031.png)
![Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate](/img/structure/B568033.png)



![(3-{2-[(4-Chloronaphthalen-1-yl)oxy]ethyl}phenyl)boronic acid](/img/structure/B568039.png)
![7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B568040.png)